pKa Differentiation Between 4‑Hydroxy and 5‑Hydroxy Regioisomers
The phenolic hydroxyl group of the target compound (4‑OH position) exhibits a predicted pKa of 9.92 [1], compared to the 5‑OH regioisomer (CAS 887353-57-3) which displays a predicted pKa of 10.05 ± 0.18 . This 0.13 log unit difference translates to a ~5‑fold variation in protonation state at pH 7.4, which influences the compound's reactivity in nucleophilic substitution reactions and its behavior in liquid-liquid extraction purifications.
| Evidence Dimension | Acid dissociation constant (pKa) of phenolic hydroxyl |
|---|---|
| Target Compound Data | pKa = 9.92 (predicted) |
| Comparator Or Baseline | N-T-BOC-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine (CAS 887353-57-3): pKa = 10.05 ± 0.18 (predicted) |
| Quantified Difference | ΔpKa = 0.13; ~5‑fold difference in [A⁻]/[HA] at pH 7.4 |
| Conditions | Computationally predicted values; comparative context under physiological pH 7.4 |
Why This Matters
A lower pKa for the 4‑OH regioisomer indicates a higher propensity to exist in the deprotonated phenolate form at near-neutral pH, which can enhance nucleophilicity in alkylation reactions and alter partitioning behavior during workup—a critical consideration for synthetic route design and purification strategy.
- [1] Chembase. tert-butyl N-[2-(4-hydroxy-2-methoxyphenoxy)ethyl]carbamate: Acid pKa = 9.919922. https://en.chembase.cn/molecule-171841.html View Source
